molecular formula C13H26O4S2 B14430510 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione CAS No. 79552-42-4

4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14430510
CAS No.: 79552-42-4
M. Wt: 310.5 g/mol
InChI Key: LEWMREDPNMEKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a complex organic compound that features a thiolane ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the hydroxy, methyl, and sulfinyl groups. Common synthetic routes may involve:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Functional Groups: Hydroxy and methyl groups can be introduced through substitution reactions, while the sulfinyl group can be added via oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The hydroxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and sulfinyl groups could play key roles in these interactions.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione include other thiolane derivatives with different functional groups. These compounds can be compared based on their chemical reactivity, stability, and applications. For example:

    4-Hydroxy-2-methyl-3-(octane-1-sulfonyl)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    4-Hydroxy-2-methyl-3-(octane-1-thio)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a thio group instead of a sulfinyl group.

Properties

CAS No.

79552-42-4

Molecular Formula

C13H26O4S2

Molecular Weight

310.5 g/mol

IUPAC Name

5-methyl-4-octylsulfinyl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C13H26O4S2/c1-3-4-5-6-7-8-9-18(15)13-11(2)19(16,17)10-12(13)14/h11-14H,3-10H2,1-2H3

InChI Key

LEWMREDPNMEKID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)C1C(S(=O)(=O)CC1O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.